molecular formula C15H17N3O4 B5734699 1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxamide

1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxamide

Cat. No.: B5734699
M. Wt: 303.31 g/mol
InChI Key: WLKWUGUPOSLAGI-SNAWJCMRSA-N
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Description

1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxamide is a complex organic compound characterized by the presence of a piperidine ring, a nitrophenyl group, and a prop-2-enoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxamide typically involves the reaction of 3-nitrobenzaldehyde with piperidine-4-carboxamide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(E)-3-(4-nitrophenyl)prop-2-enoyl]piperidine-4-carboxamide
  • 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide
  • 1-[(E)-3-(3-chlorophenyl)prop-2-enoyl]piperidine-4-carboxamide

Uniqueness

1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxamide is unique due to the presence of the nitrophenyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c16-15(20)12-6-8-17(9-7-12)14(19)5-4-11-2-1-3-13(10-11)18(21)22/h1-5,10,12H,6-9H2,(H2,16,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKWUGUPOSLAGI-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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